molecular formula C15H14BrN B3027970 2-Bromo-9,9-dimethyl-9,10-dihydroacridine CAS No. 1443680-94-1

2-Bromo-9,9-dimethyl-9,10-dihydroacridine

Cat. No. B3027970
CAS RN: 1443680-94-1
M. Wt: 288.18 g/mol
InChI Key: AUUZMWSTBGKDMZ-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the CAS Number: 1443680-94-1 . It has a molecular weight of 288.19 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine consists of a bromine atom attached to a 9,10-dihydroacridine ring system, which is further substituted with two methyl groups .


Physical And Chemical Properties Analysis

2-Bromo-9,9-dimethyl-9,10-dihydroacridine is a solid at room temperature .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have been extensively researched for their application in OLEDs. A study highlights the synthesis of a novel intermediate based on 9,10-dihydroacridine, which was used to create a host material for blue and red phosphorescent OLEDs, achieving external quantum efficiencies above 10% (Liu et al., 2016). Moreover, the potential of using acridine moieties to create blue thermally activated delayed fluorescence (TADF) emitters has been explored, with the resulting solution-processed OLEDs exhibiting impressive efficiencies (Chen et al., 2021).

Exciplex-based OLEDs

Research also indicates the synthesis of novel D–A–D-type donor materials incorporating different molecular conformations of 9,9-dimethyl-9,10-dihydroacridine for use in exciplex-based OLEDs, suggesting improvements in device efficiency (Zhang et al., 2021).

Stimuli-Responsive Luminescence

Studies indicate the preparation of disilane-bridged triads incorporating 9,9-dimethyl-9,10-dihydroacridine groups. These compounds exhibited fluorescence in the solid state and dual emission behavior in solution, showing potential in stimuli-responsive luminescent applications (Miyabe et al., 2022).

Spectroscopic Properties

Investigations into the synthesis and physicochemical properties of methoxy-substituted diphenyldihydroacridine and its analogues, including those with 9,9-dimethyl-9,10-dihydroacridine moieties, provide insights into the effects of Si and Ge bridging atoms on their stability and spectroscopic properties (Suzuki et al., 2016).

Crystal Structure Analysis

Research on the crystal structure of 4,9-dimethyl-9,10-dihydroacridine offers valuable insights into its structural composition, which is crucial for understanding its interaction in various applications (Sourdon et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-bromo-9,9-dimethyl-10H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUZMWSTBGKDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9,9-dimethyl-9,10-dihydroacridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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